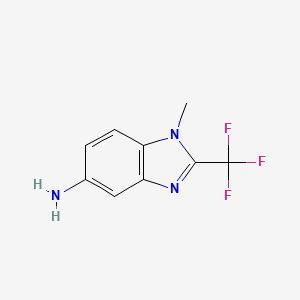![molecular formula C14H14N6O2 B2753323 (4-(1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)(呋喃-2-基)甲酮 CAS No. 923897-92-1](/img/structure/B2753323.png)
(4-(1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)(呋喃-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were designed and synthesized as novel CDK2 targeting compounds . The yield of the synthesis process was reported to be around 62% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been described in several studies . The reactions involve the use of various reagents and catalysts, and the products are characterized using techniques such as NMR and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed in several studies . For example, the compound appears as a yellow liquid in its pure form .科学研究应用
Cancer Treatment: CDK2 Inhibition
This compound has shown promise as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 is essential for cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have demonstrated that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent efficacy .
Anti-Angiogenic Activity
The antiangiogenic activity of this compound is significant in the context of cancer treatment. By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), it can prevent the formation of new blood vessels that supply nutrients to tumors. This mechanism not only hampers tumor growth but also enhances the effectiveness of other anticancer therapies .
Antimicrobial Properties
Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been found to possess antimicrobial properties. This opens up potential applications in treating infections where standard antibiotics may not be effective. The compound’s ability to act against a broad spectrum of microbes can be particularly useful in the development of new antimicrobial agents .
Anti-Tubercular Agents
In the fight against tuberculosis (TB), novel compounds are constantly being sought. This compound has been part of research efforts to design and synthesize new agents with anti-tubercular activity. Its structural features may contribute to the development of more effective treatments against Mycobacterium tuberculosis .
Antiviral Agents
The compound’s derivatives have shown potential as antiviral agents. Their ability to inhibit viral replication could be leveraged in the development of treatments for various viral infections. This is especially pertinent given the ongoing need for new antiviral drugs in the face of emerging viral diseases .
Protein Kinase Inhibition for Cancer Treatment
Protein kinases are enzymes that play a vital role in controlling cell growth and metabolism. Inhibiting specific protein kinases can disrupt cancer cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been identified as promising inhibitors of protein kinases, offering a strategic approach to cancer treatment .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis, which are dependent on the cell cycle.
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents cancer cells from dividing and growing . This can lead to a reduction in tumor size and potentially halt the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, hypoxic conditions can activate certain proteins that protect cells from hypoxia If the compound is used in such an environment, its efficacy may be affected Additionally, factors such as pH, temperature, and the presence of other substances can impact the stability of the compound
未来方向
属性
IUPAC Name |
furan-2-yl-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)20-5-3-19(4-6-20)13-10-8-17-18-12(10)15-9-16-13/h1-2,7-9H,3-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCAWNBWJZOMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

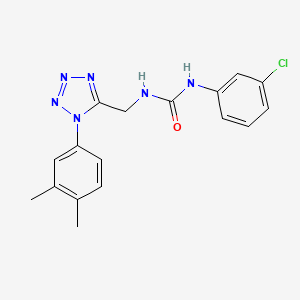
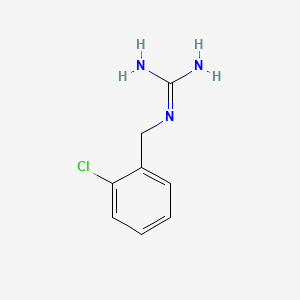
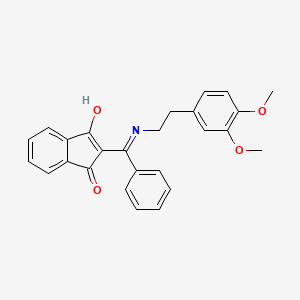
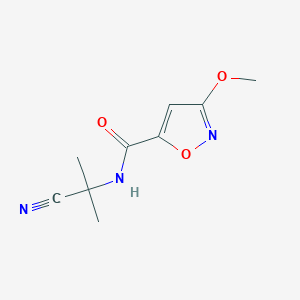
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)
![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2753252.png)
![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)
![2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B2753256.png)



